Pentachloronitrobenzene-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

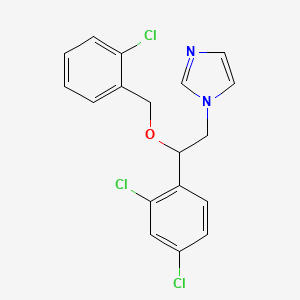

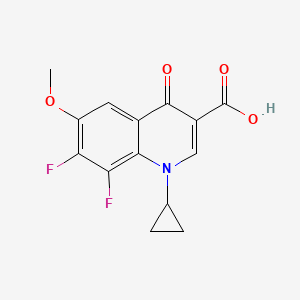

Pentachloronitrobenzene-13C6, also known as Pentachloronitrobenzene-1,2,3,4,5,6-13C6 or Benzene-13C6, pentachloronitro- (9CI), is a stable isotope labelled compound . It is typically used in research tools for infectious disease research . The molecular formula of Pentachloronitrobenzene-13C6 is 13C6 Cl5 N O2 and it has a molecular weight of 301.29 .

Molecular Structure Analysis

The solid phase of Pentachloronitrobenzene displays a stacked rhombohedral structure of molecular planes in which the molecules lie flat on each plane occupying the sites of a hexagonal lattice .Chemical Reactions Analysis

Pentachloronitrobenzene (PCNB) is a quasi-planar hexa-substituted benzene formed by a benzene ring decorated with a –NO2 group and five chlorine atoms . It displays a layered structure of rhombohedral planes in which the molecules can rotate around a six-fold-like axis .Physical And Chemical Properties Analysis

Pentachloronitrobenzene-13C6 is a neat product with a molecular weight of 301.29 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Detection of Pentachloronitrobenzene (PCNB)

Molecularly imprinted polymers (MIPs) specifically targeting PCNB and containing silver nanoparticles have been prepared by free radical polymerization reaction . This method provides a point-of-care and cost-effective tool for rapidly detecting PCNB in food matrices with high sensitivity and selectivity .

Uptake and Accumulation in Plants

PCNB, a typical organochlorine fungicide utilized all over the world, was chosen as the target contaminant to investigate the influence of nanocarbon on its transportation in soil-pak choi system . The study found that PCNB would be absorbed by pak choi .

Biodegradation

PCNB can be biodegraded by certain bacterial species. The application of 16S rRNA gene sequencing and metagenomic analysis would deepen our understanding of bacterial community composition and diversity during the rehabilitation of toxics .

Environmental Impact

The environmental impact of PCNB is a significant area of research. Studies have shown that the excessive use of pesticides like PCNB can lead to residues exceeding national standards in vegetables, fruits, and other agricultural products .

Human Health Risk

Studies have been conducted to assess the human health risk associated with the uptake and accumulation of PCNB in food crops . In vitro toxicity test indicated that PCNB could directly impair intestinal epithelial cells (Caco-2 cells) and thus pose a potential risk to human intestine .

Nanocarbon Influence

Research has been conducted to investigate the influence of nanocarbon on the transportation of PCNB from soil to plants . The study found that the transportation of PCNB inside plant was inhibited when pak choi was planted in soil containing higher concentration of nanocarbon .

Mecanismo De Acción

Target of Action

Pentachloronitrobenzene-13C6, typically abbreviated as PCNB-13C6, is primarily targeted towards fungi . It is used as a fungicide to suppress the growth of fungi in various crops .

Mode of Action

It is known that it interacts with its targets (fungi) and causes changes that inhibit their growth .

Biochemical Pathways

PCNB-13C6 affects several biochemical pathways. It is labile in soil, with a half-life of 1.8 days . It degrades to other metabolites, mainly reducing to pentachloroaniline (PCA), but also to pentachlorophenol (PCP) through hydrolysis and pentachlorothioanisole (PCTA) . Another metabolite is methyl pentachlorophenyl sulfide (MPCPS) .

Pharmacokinetics

The pharmacokinetics of PCNB-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). It is slightly soluble in alcohols , which may affect its bioavailability.

Result of Action

The result of PCNB-13C6’s action is the suppression of fungal growth in various crops . This leads to the prevention of fungal diseases in these crops, thereby enhancing their yield and quality.

Action Environment

The action of PCNB-13C6 is influenced by environmental factors. For instance, nanoparticles in the soil can facilitate the accumulation of PCNB-13C6 in earthworms . This suggests that the presence of certain substances in the environment can enhance the action of PCNB-13C6. Furthermore, it is labile in soil , indicating that its stability and efficacy can be affected by soil conditions.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Pentachloronitrobenzene-13C6 can be achieved by introducing 13C isotopes into the starting materials used for the synthesis of Pentachloronitrobenzene. This can be done by using 13C labeled reagents or by using 13CO2 as a starting material.", "Starting Materials": [ "Chlorobenzene", "Chlorine", "Nitric acid", "Sulfuric acid", "13C labeled reagents or 13CO2" ], "Reaction": [ "The first step involves the nitration of chlorobenzene to form 4-chloronitrobenzene using a mixture of nitric acid and sulfuric acid as the nitrating agent.", "The 4-chloronitrobenzene is then chlorinated using chlorine gas to form Pentachloronitrobenzene.", "To introduce 13C isotopes, either 13C labeled reagents or 13CO2 can be used in the nitration and chlorination steps.", "The final product, Pentachloronitrobenzene-13C6, can be obtained by purifying the crude product using column chromatography or recrystallization." ] } | |

Número CAS |

362044-64-2 |

Nombre del producto |

Pentachloronitrobenzene-13C6 |

Fórmula molecular |

C6Cl5NO2 |

Peso molecular |

301.275 |

Nombre IUPAC |

1,2,3,4,5-pentachloro-6-nitrobenzene |

InChI |

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clave InChI |

LKPLKUMXSAEKID-IDEBNGHGSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |

Sinónimos |

1,2,3,4,5-Pentachloronitrobenzene-13C6; 2,3,4,5,6-Pentachloronitrobenzene-13C6; Avicol (pesticide)-13C6; Batrilex-13C6; Botrilex-13C6; Brassicol-13C6; Brassicol 75-13C6; Brassicol Super-13C6; Chinozan-13C6; Fartox-13C6; Folosan-13C6; Fomac 2-13C6; GC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)